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molecular formula C16H23NO6 B8325257 3,5-Dimethoxy-4-(2-morpholin-4-yl ethoxy)benzoic acid methyl ester

3,5-Dimethoxy-4-(2-morpholin-4-yl ethoxy)benzoic acid methyl ester

Cat. No. B8325257
M. Wt: 325.36 g/mol
InChI Key: ZWNKGPXZLCDWRP-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

To a solution of methyl 3,5-dimethoxy-4-hydroxybenzoate (3.0 g, 14 mmol) in DMF (10 mL) was added 4-(2-chloroethyl)-morpholine hydrochloride (3.99 g, 21 mmol) and solid K2CO3 (8.4 g, 60 mmol). The mixture was heated at 60 C under N2 for 30 h. Diluted with EtOAc (100 mL) and washed with H20 (2×50 mL), back extracted the aqueous phase, and washed combined organics with brine. Dried over Na2SO4, filtered and evaporated to give the product as a brown solid (4.79 g, quantitative). 1H-NMR (CDCl3, 500 MHz 7.28 (s, 2H), 4.15 (t, 2H), 3.91 (s, 3H), 3.88 (s, 6H), 3.75-3.71 (m, 4H), 2.78 (t, 2H), 2.59 (br s, 4H) ppm; MS (FIA) 326.17 (M+H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:14][CH3:15])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7].Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[C:11]([O:14][CH3:15])[C:12]([O:13][CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1O)OC
Name
Quantity
3.99 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60 C under N2 for 30 h
Duration
30 h
WASH
Type
WASH
Details
washed with H20 (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted the aqueous phase
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OCCN1CCOCC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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